molecular formula C17H19N5O2S B11014833 4-(4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide

4-(4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide

Cat. No.: B11014833
M. Wt: 357.4 g/mol
InChI Key: RNGVSFCITUDFIS-UHFFFAOYSA-N
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Description

4-(4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide is a complex organic compound that features a quinazolinone core linked to a thiadiazole moiety through a butanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Synthesis of the Thiadiazole Moiety: The thiadiazole ring is often synthesized via the reaction of thiosemicarbazides with carboxylic acids or their derivatives.

    Coupling Reaction: The quinazolinone and thiadiazole intermediates are then coupled using a suitable linker, such as butanamide, under conditions that promote amide bond formation (e.g., using coupling reagents like EDCI or DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole moiety, using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions may target the quinazolinone core, potentially converting the oxo group to a hydroxyl group using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, under mild to moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, under low temperatures.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include hydroxylated derivatives, reduced forms of the quinazolinone, and various substituted analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity, which can be leveraged to design new molecules with desired properties.

Biology

Biologically, it may interact with specific enzymes or receptors, making it a candidate for drug development. Its ability to modulate biological pathways can be explored for therapeutic purposes.

Medicine

In medicine, derivatives of this compound could be investigated for their potential as anti-cancer, anti-inflammatory, or antimicrobial agents. The quinazolinone and thiadiazole moieties are known for their pharmacological activities.

Industry

Industrially, this compound might be used in the synthesis of advanced materials or as a precursor for other complex molecules in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide involves its interaction with molecular targets such as enzymes or receptors. The quinazolinone core can inhibit certain enzymes by mimicking substrate molecules, while the thiadiazole moiety may interact with metal ions or other biomolecules, disrupting normal cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-oxoquinazolin-3(4H)-yl derivatives: These compounds share the quinazolinone core and exhibit similar biological activities.

    1,3,4-thiadiazole derivatives: Compounds with this moiety are known for their antimicrobial and anti-inflammatory properties.

Uniqueness

What sets 4-(4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide apart is the combination of both quinazolinone and thiadiazole moieties in a single molecule, potentially offering a broader spectrum of biological activities and enhanced therapeutic potential.

Properties

Molecular Formula

C17H19N5O2S

Molecular Weight

357.4 g/mol

IUPAC Name

4-(4-oxoquinazolin-3-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide

InChI

InChI=1S/C17H19N5O2S/c1-11(2)15-20-21-17(25-15)19-14(23)8-5-9-22-10-18-13-7-4-3-6-12(13)16(22)24/h3-4,6-7,10-11H,5,8-9H2,1-2H3,(H,19,21,23)

InChI Key

RNGVSFCITUDFIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)CCCN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

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